molecular formula C22H23FN2O3S2 B2866114 8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1705732-48-4

8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2866114
CAS RN: 1705732-48-4
M. Wt: 446.56
InChI Key: REHYUJBSAJWQHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrroloquinoline core, a thiazepane ring, and a sulfonyl group attached to a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis procedures. For instance, the pyrroloquinoline core could potentially be synthesized through a cyclization reaction . The thiazepane ring might be formed through a ring-closing reaction, and the sulfonyl group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonyl, fluorophenyl, and thiazepane groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the fluorophenyl group might be susceptible to reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis of New Polycyclic Compounds

This compound can be used in the synthesis of new polycyclic compounds via the reaction of quinoline-8-sulfenyl halides with cyclic alkenes . The reactions of quinoline-8-sulfenyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino [2,3,4- ij ]quinolin-11-ium derivatives or 8- [ (2-chlorocycloalkyl)sulfanyl]quinolines in high yields (90–100%) .

Antibacterial Activity

Condensed quinoline compounds exhibit antibacterial activity . Derivatives of [1,4]thiazino- [2,3,4- ij ]quinoline, which includes the antibiotic rufloxacin, have high antibacterial activity .

Anticancer Activity

These compounds also show anticancer activity . The derivatives of [1,4]thiazino- [2,3,4- ij ]quinoline have been found to have high anticancer activity .

Antifungal Activity

Condensed quinoline compounds, including this compound, have been found to exhibit antifungal activity .

Antimalarial Activity

These compounds also show antimalarial activity . Condensed quinoline compounds are used in the development of new drugs for the treatment of malaria .

Anti-inflammatory Activity

Condensed quinoline compounds exhibit anti-inflammatory activity . These compounds can be used in the development of new drugs for the treatment of inflammatory diseases .

Anticonvulsant Activity

These compounds also show anticonvulsant activity . Condensed quinoline compounds can be used in the development of new drugs for the treatment of convulsive disorders .

Sedative and Anxiolytic Effects

Flubrotizolam, a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects, has been sold as a designer drug . This compound could potentially be used in the development of new sedatives and anxiolytics .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and biological activity .

properties

IUPAC Name

6-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c23-19-4-2-1-3-18(19)20-8-9-24(11-12-29-20)30(27,28)17-13-15-5-6-21(26)25-10-7-16(14-17)22(15)25/h1-4,13-14,20H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHYUJBSAJWQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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